Cas no 197892-17-4 (Boc-D-Dab(Z)-Ol)

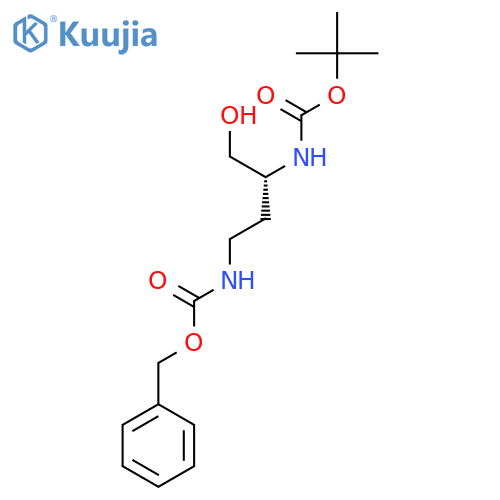

Boc-D-Dab(Z)-Ol structure

商品名:Boc-D-Dab(Z)-Ol

Boc-D-Dab(Z)-Ol 化学的及び物理的性質

名前と識別子

-

- Boc-d-dab(z)-ol

- Boc-D-Dab(Z)(ol)

- 6321AH

- benzyl N-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate

- MFCD22381070

- G79221

- SCHEMBL6620803

- AKOS030212278

- 197892-17-4

- Boc-D-Dab(Z)-Ol

-

- インチ: 1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m1/s1

- InChIKey: SLMOCVXNGYHGJK-CQSZACIVSA-N

- ほほえんだ: O(C(N[C@@H](CO)CCNC(=O)OCC1C=CC=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 338.18417193g/mol

- どういたいしつりょう: 338.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 10

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.9

- 疎水性パラメータ計算基準値(XlogP): 1.9

Boc-D-Dab(Z)-Ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI44291-50mg |

Boc-d-dab(z)-ol |

197892-17-4 | 98% | 50mg |

$158.00 | 2024-04-20 | |

| abcr | AB510095-500mg |

Boc-D-Dab(z)(ol); . |

197892-17-4 | 500mg |

€133.40 | 2024-08-02 | ||

| abcr | AB510095-1g |

Boc-D-Dab(z)(ol); . |

197892-17-4 | 1g |

€196.40 | 2024-08-02 | ||

| eNovation Chemicals LLC | Y1252959-50mg |

Boc-D-Dab(Z)(ol) |

197892-17-4 | 99% (HPLC, TLC) | 50mg |

$100 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1252959-50mg |

Boc-D-Dab(Z)(ol) |

197892-17-4 | 99% (HPLC, TLC) | 50mg |

$100 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1252959-5g |

Boc-D-Dab(Z)(ol) |

197892-17-4 | í¦99%(HPLC,TLC) | 5g |

$2040 | 2023-05-17 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-470484-1 g |

Boc-D-Dab(Z)(ol), |

197892-17-4 | 1g |

¥3,084.00 | 2023-07-11 | ||

| 1PlusChem | 1P00I42R-5g |

Boc-D-Dab(Z)(ol) |

197892-17-4 | ≥ 99% (HPLC, TLC) | 5g |

$1304.00 | 2025-02-28 | |

| A2B Chem LLC | AI44291-5g |

Boc-d-dab(z)-ol |

197892-17-4 | ≥ 99% (HPLC, TLC) | 5g |

$1126.00 | 2024-04-20 | |

| 1PlusChem | 1P00I42R-1g |

Boc-D-Dab(Z)(ol) |

197892-17-4 | ≥ 99% (HPLC, TLC) | 1g |

$361.00 | 2025-02-28 |

Boc-D-Dab(Z)-Ol 関連文献

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

197892-17-4 (Boc-D-Dab(Z)-Ol) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 624-75-9(Iodoacetonitrile)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:197892-17-4)Boc-D-Dab(Z)-Ol

清らかである:99%

はかる:1g

価格 ($):329